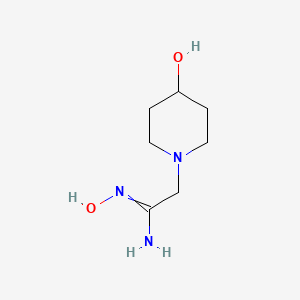
(Z)-N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is a chemical compound that features a piperidine ring substituted with a hydroxyl group and an ethanimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Ethanimidamide Moiety: The ethanimidamide group can be synthesized through the reaction of an appropriate amine with an aldehyde or ketone, followed by reduction.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxyl and imidamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-hydroxypiperidin-1-yl)ethanimidamide: Lacks the (Z)-configuration and may exhibit different reactivity and properties.
N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide: Similar structure but without the (Z)-configuration, leading to potential differences in biological activity.
Uniqueness
(Z)-N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is unique due to its specific (Z)-configuration, which can influence its three-dimensional shape and interactions with other molecules. This configuration may enhance its binding affinity and specificity for certain targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C7H15N3O2 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-12)5-10-3-1-6(11)2-4-10/h6,11-12H,1-5H2,(H2,8,9) |
Clave InChI |
CNIZCAPLERLENN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



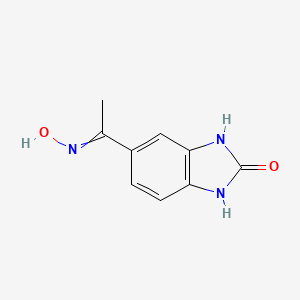
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B11723493.png)
![1-bromo-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B11723494.png)
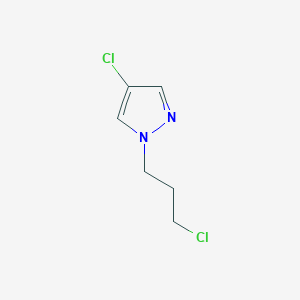
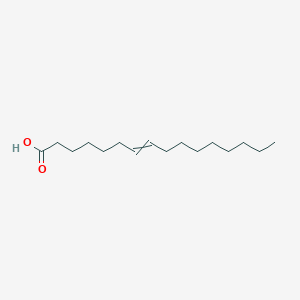
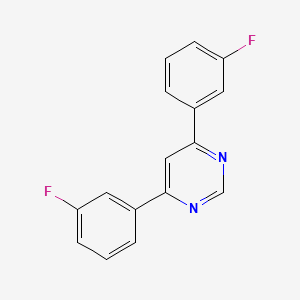
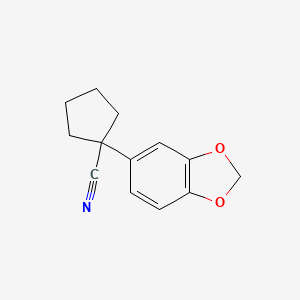
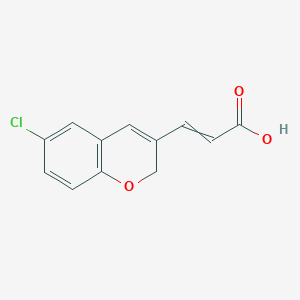

![3-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)pyridine](/img/structure/B11723553.png)

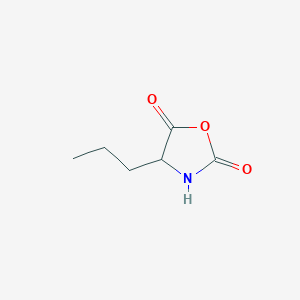
![N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide](/img/structure/B11723579.png)
